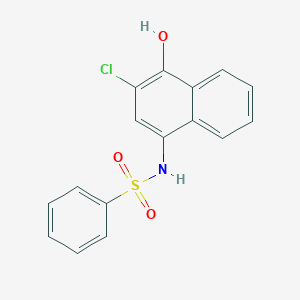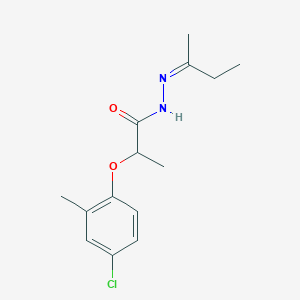
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide, also known as NBD-Cl, is a fluorescent dye used in various scientific research applications. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. NBD-Cl has been widely used in biochemical and physiological studies due to its unique properties. In
作用機序
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a fluorescent dye that binds to amino acids, peptides, and proteins. The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves the formation of a covalent bond between the dye and the amino group of the target molecule. This results in the formation of a highly fluorescent adduct. The fluorescence of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is highly sensitive to changes in the microenvironment of the dye, such as pH, polarity, and viscosity.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vitro and in vivo experiments without harming the cells or tissues.
実験室実験の利点と制限
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has several advantages in lab experiments. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. It is also a non-toxic dye that can be used in vitro and in vivo experiments. However, N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has some limitations as well. It is a relatively expensive dye, and its fluorescence is highly sensitive to changes in the microenvironment. This can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in scientific research. One direction is the development of new methods for the detection of amino acids, peptides, and proteins using N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide. Another direction is the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in the study of protein-protein interactions and protein-ligand interactions. Additionally, the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in the study of protein conformational changes and enzymatic activity can be further explored. Finally, the development of new fluorescent dyes based on the structure of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide can be a promising direction for the future.
合成法
The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves the reaction of 1-chloro-4-nitronaphthalene with 4-aminobenzenesulfonamide in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide. The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a relatively simple process, and the yield is high.
科学的研究の応用
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has been extensively used in various scientific research applications. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has been used to study the binding of peptides to proteins, the conformational changes of proteins, and the enzymatic activity of proteins. It has also been used to study the transport of amino acids across cell membranes and the localization of proteins in cells.
特性
分子式 |
C16H12ClNO3S |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H12ClNO3S/c17-14-10-15(12-8-4-5-9-13(12)16(14)19)18-22(20,21)11-6-2-1-3-7-11/h1-10,18-19H |
InChIキー |
PEJWCKUKFDSRPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)



![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)


